molecular formula C10H12N2O4 B8228760 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine

Cat. No.: B8228760
M. Wt: 224.21 g/mol
InChI Key: OAWLMYIJZBBZTP-BWZBUEFSSA-N
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Description

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA.

Preparation Methods

The synthesis of 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine typically involves the following steps:

Chemical Reactions Analysis

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA. Once incorporated, it can disrupt normal DNA replication and repair processes, leading to antiviral effects. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine is unique compared to other nucleoside analogs due to its anhydro structure. Similar compounds include:

Properties

IUPAC Name

1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLMYIJZBBZTP-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]3[C@H](O2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine
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1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine
Reactant of Route 5
1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine
Reactant of Route 6
1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine

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